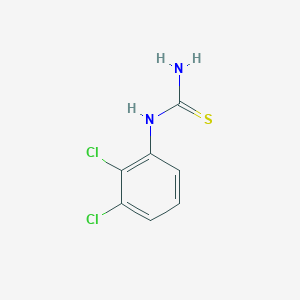

1-(2,3-Dichlorophenyl)-2-thiourea

Description

The exact mass of the compound 1-(2,3-Dichlorophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQMVDBEJWQFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374223 | |

| Record name | N-(2,3-Dichlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41542-06-7 | |

| Record name | N-(2,3-Dichlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41542-06-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 1-(2,3-Dichlorophenyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1-(2,3-Dichlorophenyl)-2-thiourea. This compound belongs to the class of thiourea derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document details experimental protocols, quantitative data, and relevant biological pathways to facilitate further research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through a reliable and efficient method involving the reaction of 2,3-dichloroaniline with ammonium thiocyanate in an acidic medium. This method proceeds via the in-situ formation of 2,3-dichlorophenyl isothiocyanate, which subsequently reacts with ammonia generated from the ammonium salt to yield the target thiourea.

Experimental Protocol: Synthesis from 2,3-Dichloroaniline

This protocol is adapted from established methods for the synthesis of analogous aryl thioureas.

Materials:

-

2,3-Dichloroaniline

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dichloroaniline (0.1 mol), ammonium thiocyanate (0.12 mol), and 100 mL of ethanol.

-

Acidification: Slowly add concentrated hydrochloric acid (5 mL) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After completion of the reaction, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with constant stirring.

-

Isolation: A white or off-white precipitate of this compound will form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Drying and Recrystallization: Dry the crude product in a vacuum oven at 60°C. For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following are the expected results from various analytical techniques.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₆Cl₂N₂S |

| Molecular Weight | 221.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in alcohols, and insoluble in water. |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure. The expected chemical shifts are summarized below (predicted values based on analogous compounds, to be confirmed by experimental data).

| ¹H NMR (DMSO-d₆, 400 MHz) |

| Chemical Shift (δ, ppm) |

| ~ 9.5 - 10.0 |

| ~ 7.5 - 7.8 |

| ~ 7.2 - 7.4 |

| ¹³C NMR (DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) |

| ~ 180 - 185 |

| ~ 135 - 140 |

| ~ 125 - 132 |

| ~ 120 - 125 |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups in the molecule.

| Characteristic IR Absorption Bands (KBr, cm⁻¹) |

| Frequency Range (cm⁻¹) |

| 3400 - 3200 |

| 1600 - 1650 |

| 1500 - 1550 |

| 1300 - 1350 |

| 700 - 800 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

| Mass Spectrometry Data (Electron Ionization, EI) |

| m/z Value |

| 220/222/224 |

| 161/163 |

| 145/147 |

Biological Activity and Potential Signaling Pathways

Thiourea derivatives containing dichlorophenyl moieties have demonstrated significant potential as anticancer agents.[1] The biological activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit the activity of various protein kinases involved in cell growth and proliferation.

Anticancer Activity

Studies on structurally related dichlorophenyl thiourea compounds have shown potent cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis.

Potential Signaling Pathway: Induction of Apoptosis

A plausible mechanism for the anticancer activity of this compound is the induction of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death.

Apoptosis Induction Pathway Diagram

Caption: Plausible signaling pathway for apoptosis induction by the title compound.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The potential of this compound as an anticancer agent, likely acting through the induction of apoptosis, warrants further investigation to elucidate its precise mechanism of action and to evaluate its therapeutic efficacy.

References

A Technical Guide to the Spectroscopic Analysis of 1-(2,3-Dichlorophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

1-(2,3-Dichlorophenyl)-2-thiourea is an organic compound featuring a dichlorinated phenyl ring attached to a thiourea group. The precise arrangement of atoms is crucial for its chemical and biological activity, and spectroscopic techniques are essential for confirming its identity and purity.

Caption: Molecular structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These are predictive values based on typical ranges for similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.6 | m | 3H | Ar-H |

| ~ 8.0 - 8.5 | br s | 1H | Ar-NH |

| ~ 7.5 - 8.0 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 | C=S |

| ~ 120 - 140 | Ar-C |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium | N-H stretch |

| 1620 - 1580 | Strong | N-H bend |

| 1550 - 1450 | Strong | C=C stretch (aromatic) |

| 1400 - 1300 | Medium | C-N stretch |

| 800 - 700 | Strong | C-Cl stretch |

| 750 - 650 | Medium | C=S stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+ | Molecular Ion |

| [M+2]+ | Isotope peak for one ³⁷Cl |

| [M+4]+ | Isotope peak for two ³⁷Cl |

| Fragments | Loss of NH₂, CS, and cleavage of the phenyl-nitrogen bond |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[1]

-

The solution is then filtered into a clean NMR tube to a depth of about 4-5 cm.[1]

-

A small amount of an internal standard, typically tetramethylsilane (TMS), is added.[1]

Instrumentation and Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to TMS.

-

¹³C NMR: Spectra are acquired on the same instrument, often at a frequency of 100 or 125 MHz.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (KBr Pellet Method):

-

A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then compressed in a pellet die under high pressure to form a transparent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR instrument for analysis.[2]

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

-

A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.[3]

Sample Introduction and Ionization:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

For a non-volatile solid like this compound, Electrospray Ionization (ESI) is a common and effective soft ionization technique.[4]

Instrumentation and Data Acquisition:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.

-

The instrument analyzes the generated ions based on their mass-to-charge (m/z) ratio.[3]

-

Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and aid in structure elucidation.[4]

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the expected fragmentation of the target molecule.

Caption: A generalized workflow for spectroscopic analysis.

Caption: A simplified representation of potential fragmentation in mass spectrometry.

References

An In-depth Technical Guide on the Crystal Structure of 1-(2,3-Dichlorophenyl)-2-thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure and experimental protocols related to 1-(2,3-dichlorophenyl)-2-thiourea derivatives. The focus of this document is on the synthesis, crystallographic analysis, and structural features of these compounds, which are of significant interest in the fields of medicinal chemistry and materials science. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug design and development.

Introduction

Thiourea derivatives are a versatile class of organic compounds characterized by the presence of the (R¹R²N)(R³R⁴N)C=S functional group. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The spatial arrangement of atoms and intermolecular interactions within the crystal lattice of these compounds play a crucial role in their physicochemical properties and biological efficacy. The 1-(2,3-dichlorophenyl) moiety is a common substituent in many pharmacologically active molecules, and its incorporation into the thiourea scaffold can significantly influence the resulting compound's crystal packing and bioactivity.

This guide will focus on the detailed crystal structure analysis of a representative compound, 3-Acetyl-1-(2,3-dichlorophenyl)thiourea, for which comprehensive crystallographic data is available.

Experimental Protocols

The synthesis and crystal growth of this compound derivatives generally follow established synthetic methodologies for thioureas. The following protocols are based on the successful synthesis and crystallization of 3-Acetyl-1-(2,3-dichlorophenyl)thiourea[1].

Synthesis of 3-Acetyl-1-(2,3-dichlorophenyl)thiourea

The synthesis is a two-step, one-pot reaction.

Step 1: Formation of Acetyl Isothiocyanate A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml). The reaction mixture is then refluxed for 30 minutes to form acetyl isothiocyanate in situ.

Step 2: Reaction with 2,3-Dichloroaniline After cooling the reaction mixture to room temperature, a solution of 2,3-dichloroaniline (0.10 mol) in acetone (10 ml) is added. The mixture is then refluxed for an additional 3 hours.

Work-up and Purification The reaction mixture is poured into acidified cold water, which causes the product to precipitate. The resulting solid, 3-Acetyl-1-(2,3-dichlorophenyl)thiourea, is collected by filtration and recrystallized from acetonitrile to achieve a constant melting point. The purity of the compound is typically verified by infrared spectroscopy[1].

Crystal Growth

Single crystals suitable for X-ray diffraction studies can be grown by slow evaporation of a saturated solution of the purified compound. For 3-Acetyl-1-(2,3-dichlorophenyl)thiourea, prism-like light yellow single crystals were obtained from an acetonitrile solution at room temperature[1].

X-ray Crystallography

The determination of the crystal structure involves the following key steps:

Data Collection A suitable single crystal is mounted on a diffractometer. For 3-Acetyl-1-(2,3-dichlorophenyl)thiourea, data was collected on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire CCD detector using Mo Kα radiation[1].

Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². Programs such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement, respectively[1].

Data Presentation: Crystallographic Data

The following table summarizes the key crystallographic data for 3-Acetyl-1-(2,3-dichlorophenyl)thiourea[1].

| Parameter | 3-Acetyl-1-(2,3-dichlorophenyl)thiourea |

| Chemical Formula | C₉H₈Cl₂N₂OS |

| Formula Weight | 263.13 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 7.8475 (6) |

| b (Å) | 9.5987 (7) |

| c (Å) | 15.141 (1) |

| α (°) | 90.044 (6) |

| β (°) | 91.099 (6) |

| γ (°) | 100.208 (6) |

| Volume (ų) | 1122.24 (14) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.558 |

| Absorption Coefficient (mm⁻¹) | 0.74 |

| Reflections Collected | 7971 |

| Independent Reflections | 4578 |

| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.106 |

Structural Analysis and Visualization

The crystal structure of 3-Acetyl-1-(2,3-dichlorophenyl)thiourea reveals several key features. The asymmetric unit contains two independent molecules. In the crystal, these molecules form inversion dimers through pairs of N—H···S intermolecular hydrogen bonds. Furthermore, an intramolecular N—H···O hydrogen bond is observed, which stabilizes the molecular conformation[1].

The conformation of the N-H bonds is anti to each other. The conformations of the C=S and C=O groups are also anti to each other and to the adjacent N-H bonds[1]. The 2,3-dichlorophenyl ring and the acetylthiourea side chain are not coplanar, with dihedral angles of 62.5(1)° and 51.3(1)° in the two independent molecules[1].

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their structural elucidation.

Key Intermolecular Interactions

The crystal packing of 3-Acetyl-1-(2,3-dichlorophenyl)thiourea is primarily governed by hydrogen bonding. The following diagram illustrates the key interactions.

Conclusion

The crystal structure of 3-Acetyl-1-(2,3-dichlorophenyl)thiourea provides valuable insights into the conformational preferences and intermolecular interactions of this class of compounds. The detailed experimental protocols outlined in this guide offer a reliable methodology for the synthesis and crystallographic analysis of new derivatives. A comprehensive understanding of the three-dimensional arrangement of these molecules is paramount for establishing structure-activity relationships and for the rational design of novel therapeutic agents and functional materials. Further research into a wider range of this compound derivatives is warranted to build a more extensive crystallographic database, which will undoubtedly aid in the future development of compounds with tailored properties.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,3-Dichlorophenyl)-2-thiourea

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the chemical compound 1-(2,3-Dichlorophenyl)-2-thiourea. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

This compound is a derivative of thiourea containing a dichlorinated phenyl ring. Its physicochemical properties are summarized in the table below. While experimental data for some properties are limited, predicted values from computational models are included to provide a more complete profile.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂N₂S | [1] |

| Molecular Weight | 221.11 g/mol | [1] |

| Melting Point | 160-162 °C | [1] |

| Boiling Point | 355.3±25.0 °C (Predicted) | [2] |

| Solubility | No experimental data available. Predicted to be sparingly soluble in water. | |

| pKa | 12.34±0.70 (Predicted) | [3] |

| logP | 1.4812 (Predicted for a similar compound) | [4] |

Hazard Information:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound can be adapted from general procedures for the synthesis of N-aryl thioureas. A common approach involves the reaction of the corresponding aniline with a source of thiocyanate.

Materials:

-

2,3-dichloroaniline

-

Ammonium thiocyanate

-

Acetyl chloride

-

Acetone (anhydrous)

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Formation of the Isothiocyanate Intermediate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of acetyl chloride (0.10 mol) in anhydrous acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (30 ml). The reaction mixture is then refluxed for 30 minutes to form acetyl isothiocyanate in situ[5].

-

Reaction with 2,3-Dichloroaniline: After cooling the mixture to room temperature, a solution of 2,3-dichloroaniline (0.10 mol) in acetone (10 ml) is added to the flask[5].

-

Thiourea Formation: The resulting mixture is refluxed for an additional 3 hours[5].

-

Precipitation and Purification: The reaction mixture is then poured into acidified cold water. The resulting precipitate of this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as acetonitrile or an ethanol/water mixture to obtain a product with a constant melting point[5].

Analytical Characterization

The synthesized this compound can be characterized using a variety of standard analytical techniques to confirm its identity and purity:

-

Melting Point Analysis: To determine the melting point range of the purified product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=S, and C-Cl stretching vibrations[5][6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbon atoms[6].

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound[7].

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, sulfur, and chlorine, and compare it with the theoretical values.

Potential Biological Activities and Mechanisms of Action

Thiourea derivatives, particularly those with dichlorophenyl substitutions, have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While specific signaling pathways for this compound have not been explicitly detailed in the literature, the following sections and diagrams illustrate the general mechanisms of action proposed for this class of compounds.

Anticancer Activity

Dichlorophenyl-substituted thiourea derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines[5]. The proposed mechanism often involves the modulation of key signaling pathways that regulate cell survival and proliferation.

Anti-inflammatory Activity

The anti-inflammatory effects of thiourea derivatives are thought to be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways[8].

Antimicrobial Activity

The antimicrobial action of thiourea derivatives may involve the disruption of the bacterial cell membrane and wall integrity, leading to cell death[9].

References

- 1. In vivo effects of a selected thiourea derivative 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) against nociception, inflammation and gastric ulcerogenicity: Biochemical, histopathological and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry | MDPI [mdpi.com]

- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis | MDPI [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 9. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Screening of Novel Dichlorophenylthiourea Compounds

Introduction: Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[1][2] The incorporation of a dichlorophenyl moiety into the thiourea scaffold has been a key strategy in the development of new therapeutic agents, as the halogen atoms can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved bioactivity.[2] This technical guide provides an in-depth overview of the biological screening of novel dichlorophenylthiourea compounds, offering detailed experimental protocols, summarized quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals in this field.

Anticancer and Cytotoxic Screening

Dichlorophenylthiourea derivatives have shown considerable promise as anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[3] Their mechanisms of action often involve the induction of apoptosis and interference with key cellular signaling pathways.[3][4]

Data Presentation: Cytotoxic Activity

The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50), which represents the concentration of the compound required to inhibit cell growth or viability by 50%.

| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| 3,4-Dichlorophenylthiourea | SW620 (Metastatic Colon Cancer) | IC50 | 1.5 ± 0.72 | [3] |

| 3,4-Dichlorophenylthiourea | SW480 (Colon Cancer) | IC50 | 8.9 (range 1.5-8.9) | [3] |

| 4-Chloro-3-nitrophenylthioureas | Hematological Tumor Cell Lines | CC50 | ≤ 10 | [2] |

| N,N'-Diarylthiourea Derivative | MCF-7 (Breast Cancer) | IC50 | 338.33 ± 1.52 | [4] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the dichlorophenylthiourea compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the viability against the logarithm of the compound concentration.

Protocol 2: Apoptosis Assessment by Flow Cytometry

This method quantifies the extent of apoptosis induced by the test compounds using Annexin V and Propidium Iodide (PI) staining.

-

Cell Treatment: Treat cancer cells with the dichlorophenylthiourea compounds at their respective IC50 concentrations for a predetermined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.[3]

Visualization of Workflow and Pathways

Antimicrobial Screening

Several dichlorophenyl-substituted isothiourea derivatives have demonstrated significant activity against a variety of pathogenic bacteria, including multidrug-resistant (MDR) strains.[5][6] Screening typically involves determining the minimum concentration of a compound that inhibits microbial growth.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy is primarily reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| Compound C2¹ | Pseudomonas aeruginosa | MIC50 | 32 | [5][6] |

| Compound C2¹ | Burkholderia cepacia complex | MIC | 64 (inhibits all isolates) | [5][6][7] |

| Compounds C2¹ & A22² | NDM-1 producing Enterobacteriaceae | MIC90 | 4 | [5][6] |

| 4-Chloro-3-nitrophenylthioureas | Staphylococcal strains | MIC | 2 - 64 | [2] |

| Novel Thiourea Derivative | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | MIC | 40 - 50 | [1] |

| ¹ S-(4-chlorobenzyl)isothiourea hydrochloride | ||||

| ² S-(3,4-dichlorobenzyl)isothiourea hydrochloride |

Experimental Protocols

Protocol 3: Broth Microdilution Method for MIC Determination

This quantitative assay is a gold standard for determining the MIC of an antimicrobial agent.[8]

-

Compound Preparation: Prepare a stock solution of the dichlorophenylthiourea compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microplate.[8]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh 18-24 hour agar plate. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to the wells containing the compound dilutions. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[8]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8]

Protocol 4: Agar Disk Diffusion Assay

This is a qualitative or semi-quantitative method used for initial screening of antimicrobial activity.[8]

-

Plate Inoculation: Prepare a standardized bacterial inoculum as described for the broth microdilution method. Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.[8]

-

Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface.[8]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the "zone of inhibition" around each disk. A larger zone diameter indicates greater antimicrobial activity.

Visualization of Workflow

Enzyme Inhibition Screening

The thiourea scaffold is present in numerous enzyme inhibitors. Dichlorophenylthiourea derivatives have been investigated for their ability to inhibit enzymes relevant to various diseases, such as diabetes.[9]

Data Presentation: Enzyme Inhibition

Inhibitory activity is expressed as the IC50 value, the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.

| Compound/Derivative | Target Enzyme | Activity Metric | Value (nM) | Reference |

| 4-Fluorophenyl Thiourea¹ | α-Amylase | IC50 | 53.307 | [9] |

| 4-Fluorophenyl Thiourea¹ | α-Glucosidase | IC50 | 24.928 | [9] |

| ¹ Note: A fluorophenyl, not dichlorophenyl, derivative, but illustrates the potential of the general class. |

Experimental Protocol

Protocol 5: General Fluorescence-Based Enzyme Inhibition Assay

This protocol provides a template for measuring enzyme inhibition using a fluorescent substrate.

-

Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer. Prepare solutions of the target enzyme and a suitable fluorogenic substrate.

-

Assay Setup: In a 96-well black microplate, add the test compound dilutions. Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[10]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.[10]

-

Fluorescence Monitoring: Immediately measure the increase in fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths. Record measurements at regular intervals for a set period (e.g., 30 minutes).[10]

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Visualization of Mechanism

Antioxidant Activity Screening

Some dichlorophenylthiourea compounds have been reported to possess potent antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.

Data Presentation: Antioxidant Activity

Antioxidant capacity is often measured by the compound's ability to scavenge free radicals, with results expressed as an IC50 value.

| Compound/Derivative | Assay | Activity Metric | Value (µg/mL) | Reference |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS Free Radical Scavenging | IC50 | 52 | [1] |

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH Assay | IC50 | 45 | [1] |

Experimental Protocol

Protocol 6: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical by an antioxidant.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test compounds in methanol.

-

Reaction Mixture: In a 96-well plate, mix the test compound solutions with the DPPH solution. Include a control (methanol + DPPH solution).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. The discoloration of the DPPH solution indicates scavenging activity.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

References

- 1. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 2. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Tautomeric Forms of 1-(2,3-Dichlorophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 1-(2,3-dichlorophenyl)-2-thiourea, a compound of interest in medicinal chemistry and materials science. This document will delve into the fundamental principles of thione-thiol tautomerism, plausible synthetic routes, and characterization methodologies.

Introduction to Thiourea Tautomerism

Thiourea and its derivatives are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In the case of thioureas, this equilibrium exists between the thione and thiol forms.[1][2] The thione form contains a carbon-sulfur double bond (C=S), while the thiol form, also known as isothiourea, possesses a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H).[1][2] Generally, the thione tautomer is the more stable and predominant form in solution.[1][2] The position of this equilibrium can be influenced by factors such as the electronic nature of the substituents, the solvent, and temperature.

Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found in the immediate search, a general and reliable method for the synthesis of N-arylthioureas involves the reaction of the corresponding arylamine with a source of thiocyanate. A plausible synthetic route is outlined below, adapted from procedures for similar compounds.[3]

Experimental Protocol: Synthesis of this compound

-

Materials: 2,3-dichloroaniline, ammonium thiocyanate, acetyl chloride, acetone, and water.

-

Procedure:

-

A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).

-

The reaction mixture is refluxed for 30 minutes to form in situ acetyl isothiocyanate.

-

After cooling to room temperature, a solution of 2,3-dichloroaniline (0.10 mol) in acetone (10 ml) is added.

-

The resulting mixture is refluxed for an additional 3 hours.

-

The reaction mixture is then poured into acidified cold water.

-

The precipitated solid, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like acetonitrile.[3]

-

The purity of the synthesized compound would typically be confirmed by determining its melting point and using spectroscopic techniques.

Tautomeric Forms of this compound

The tautomeric equilibrium for this compound involves the interconversion between the thione and thiol forms, as depicted in the diagram below.

Caption: Tautomeric equilibrium of this compound.

The dichlorophenyl group is an electron-withdrawing group, which can influence the electron density on the thiourea moiety and potentially affect the position of the tautomeric equilibrium. However, it is generally expected that the thione form will remain the major contributor.

Spectroscopic Characterization of Tautomers

Spectroscopic methods are crucial for identifying and quantifying the different tautomeric forms.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the thione form, distinct signals for the N-H protons are expected. The chemical shifts of these protons can be influenced by hydrogen bonding and the solvent. In the thiol form, the appearance of an S-H proton signal and a change in the chemical shifts of the N-H and aromatic protons would be anticipated.

-

¹³C NMR: The most significant difference would be the chemical shift of the carbon atom in the thiourea core. In the thione form, the C=S carbon typically resonates in the range of 179-181 ppm. For the thiol form, this carbon, now part of a C=N bond, would shift to a different, typically lower, field.

4.2. Infrared (IR) Spectroscopy

-

Thione Form: Characterized by a strong absorption band corresponding to the C=S stretching vibration, typically found in the region of 700-850 cm⁻¹. Additionally, N-H stretching vibrations are observed around 3100-3400 cm⁻¹.

-

Thiol Form: Would exhibit a C=N stretching vibration (around 1600-1650 cm⁻¹) and the disappearance of the C=S band. A new, weak S-H stretching band might be observable around 2550-2600 cm⁻¹.

Quantitative Data Summary

While specific experimental data for this compound is not available, the following table summarizes the expected spectroscopic data based on known thiourea derivatives.

| Spectroscopic Technique | Tautomeric Form | Expected Chemical Shift / Wavenumber |

| ¹³C NMR | Thione | δ ≈ 180 ppm (C=S) |

| Thiol | δ ≈ 150-160 ppm (C=N) | |

| IR Spectroscopy | Thione | ν ≈ 700-850 cm⁻¹ (C=S stretch) |

| Thiol | ν ≈ 1600-1650 cm⁻¹ (C=N stretch) | |

| Thiol | ν ≈ 2550-2600 cm⁻¹ (S-H stretch) |

Experimental Workflow for Tautomer Analysis

A systematic approach is necessary to investigate the tautomeric forms of this compound.

Caption: Experimental workflow for tautomer analysis.

Experimental Protocol: Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve a precisely weighed amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

NMR Data Acquisition: Record ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer. Temperature-dependent NMR studies can also be performed to investigate the dynamics of the tautomeric equilibrium.

-

IR Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or record the spectrum of a thin film.

-

IR Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemical behavior. Based on the established principles of thiourea chemistry, it is predicted to exist predominantly in the thione form. However, the presence of the thiol tautomer in equilibrium should not be disregarded, especially under specific conditions or in biological systems. Detailed spectroscopic analysis is essential to fully characterize the tautomeric state of this compound and to understand its implications for its chemical reactivity and potential applications in drug development and other scientific fields.

References

Quantum Chemical Blueprint: Unraveling the Molecular Landscape of 1-(2,3-Dichlorophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into a comprehensive quantum chemical analysis of 1-(2,3-Dichlorophenyl)-2-thiourea, a molecule of significant interest in medicinal chemistry and materials science. While direct experimental and computational studies on this specific molecule are not extensively documented, this paper constructs a robust theoretical framework based on established research on closely related analogs. By synthesizing data from existing literature on dichlorophenyl-containing thiourea derivatives, we present a detailed protocol for its synthesis, spectroscopic characterization, and in-silico analysis. This guide provides optimized molecular geometry, vibrational frequencies, and electronic properties, offering critical insights into its structural stability, reactivity, and potential as a pharmacophore or functional material. All computational methodologies are detailed to ensure reproducibility, and key findings are presented in structured tables and logical diagrams for clarity.

Introduction

Thiourea derivatives are a versatile class of organic compounds renowned for their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The incorporation of halogen atoms, particularly chlorine, into the phenyl ring of thiourea derivatives has been shown to modulate their physicochemical properties and enhance their pharmacological efficacy. The 2,3-dichloro substitution pattern on the phenyl ring introduces specific electronic and steric effects that can influence molecular conformation, intermolecular interactions, and ultimately, biological activity.

This whitepaper focuses on the quantum chemical properties of this compound. Understanding the molecule's electronic structure, conformational preferences, and reactive sites is paramount for rational drug design and the development of novel functional materials. Through a combination of data from analogous crystal structures and established computational methods, this guide provides a foundational understanding of this promising molecule.

Synthesis and Spectroscopic Characterization

While a specific synthesis protocol for this compound is not explicitly detailed in the reviewed literature, a general and reliable method can be adapted from the synthesis of similar acylthiourea derivatives.[3]

Experimental Protocol: Synthesis

A plausible synthetic route involves the reaction of 2,3-dichloroaniline with an appropriate isothiocyanate precursor. A detailed, generalized protocol is as follows:

-

Preparation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1 equivalent) in acetone is added dropwise to a suspension of ammonium thiocyanate (1 equivalent) in acetone. The reaction mixture is refluxed for 30 minutes to yield benzoyl isothiocyanate.

-

Reaction with 2,3-Dichloroaniline: After cooling the reaction mixture to room temperature, a solution of 2,3-dichloroaniline (1 equivalent) in acetone is added.

-

Reflux and Precipitation: The resulting mixture is refluxed for an additional 3 hours.

-

Isolation and Purification: The reaction mixture is then poured into acidified cold water, leading to the precipitation of the crude product. The precipitate is filtered, washed with water, and recrystallized from a suitable solvent such as ethanol or acetonitrile to yield pure this compound.

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques:

-

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic vibrational frequencies for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 700-850 cm⁻¹), and C-N stretching vibrations.

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra would confirm the molecular structure by showing characteristic chemical shifts for the aromatic protons and carbons of the dichlorophenyl ring, as well as the protons and carbon of the thiourea moiety. The thiourea carbon typically appears in the range of 180 ppm in the ¹³C NMR spectrum.[4]

Computational Methodology

To elucidate the quantum chemical properties of this compound, Density Functional Theory (DFT) calculations would be employed. This methodology is well-established for providing accurate descriptions of the electronic structure and properties of organic molecules.[5]

Computational Protocol

-

Molecular Modeling: The initial 3D structure of this compound can be constructed based on the crystallographic data of the closely related molecule, 3-acetyl-1-(2,3-dichlorophenyl)thiourea.[6]

-

Geometry Optimization: The geometry of the molecule would be optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical infrared spectrum.

-

Electronic Property Calculations: A range of electronic properties would be calculated, including:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to identify electrophilic and nucleophilic sites.

-

Mulliken Atomic Charges: These charges provide a quantitative measure of the electron distribution among the atoms in the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.

-

Predicted Quantum Chemical Properties

Based on studies of analogous compounds, the following quantum chemical properties for this compound can be predicted.

Molecular Geometry

The optimized molecular geometry is expected to be non-planar, with the dichlorophenyl ring likely twisted with respect to the thiourea moiety to minimize steric hindrance. Key predicted bond lengths and angles are summarized in Table 1. These values are benchmarked against the experimental data from the crystal structure of 3-acetyl-1-(2,3-dichlorophenyl)thiourea.[6]

Table 1: Predicted and Experimental Geometric Parameters

| Parameter | Predicted Value (Å or °) | Experimental Value (Å or °)[6] |

| C=S Bond Length | ~1.68 | 1.67 |

| C-N (Thiourea) | ~1.35 | 1.34 - 1.38 |

| C-N (Phenyl) | ~1.42 | 1.43 |

| C-Cl Bond Lengths | ~1.74 | 1.73 - 1.74 |

| C-N-C Bond Angle | ~125 | 124 - 126 |

| N-C-S Bond Angle | ~120 | 119 - 122 |

| Dihedral Angle (Phenyl-Thiourea) | 45-60 | 51.3 - 62.5 |

Electronic Properties

The electronic properties provide a deeper understanding of the molecule's reactivity and potential interactions.

Table 2: Predicted Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~4.0 D | Indicates overall polarity of the molecule |

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound.

Computational Workflow

Caption: Flowchart of the quantum chemical computational workflow.

Frontier Molecular Orbitals

Caption: Schematic of HOMO-LUMO energy levels and localizations.

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical study of this compound. By leveraging data from closely related, experimentally characterized compounds, we have detailed robust protocols for its synthesis, characterization, and computational analysis. The predicted geometric and electronic data provide valuable insights into the molecule's inherent properties, which are crucial for its potential applications in drug design and materials science. The presented workflow and theoretical data serve as a foundational resource for researchers, enabling further experimental and computational investigations into this promising chemical entity. Future work should focus on the actual synthesis and experimental validation of the predicted properties to further refine our understanding of this molecule and its derivatives.

References

- 1. 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. International Conference on Applied Innovations in IT [icaiit.org]

- 6. 3-Acetyl-1-(2,3-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of 1-(2,3-Dichlorophenyl)-2-thiourea Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core of the structure-activity relationship (SAR) of 1-(2,3-dichlorophenyl)-2-thiourea analogs, a class of compounds demonstrating significant potential in therapeutic applications, particularly in anti-inflammatory and anticancer domains. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Data Summary

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. The following tables summarize the quantitative data from various studies, offering a clear comparison of the anti-inflammatory and cytotoxic potential of these compounds.

Table 1: In Vitro Anti-inflammatory Activity of 1-(2,3-Dichlorophenyl)piperazine-Thiourea Conjugates

Data collated from studies on Gly/Pro conjugated 2,3-dichlorophenyl piperazine thiourea derivatives reveals key SAR insights. The presence of electron-withdrawing groups on the terminal phenyl ring generally enhances anti-inflammatory activity.

| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (µM) a |

| Thiourea Derivatives of Glycine Conjugate | ||

| 1f | 4-F | 42 ± 0.32 |

| 1g | 4-Cl | 30 ± 0.51 |

| 1j | 2-Cl | 65 ± 0.61 |

| 1k | 3-Cl | 60 ± 0.52 |

| Thiourea Derivatives of Proline Conjugate | ||

| 2g | 4-Cl | 60 ± 0.22 |

| 2j | 2-Cl | 57 ± 0.37 |

| 2k | 3-Cl | 35 ± 0.15 |

| Standards | ||

| Indomethacin | - | 58 ± 0.37 |

| Ibuprofen | - | 67 ± 0.43 |

a Inhibition of albumin denaturation. Values are expressed as mean ± SD.

SAR Insights from Anti-inflammatory Data:

-

Electron-withdrawing groups: The presence of halogens (F, Cl) on the phenyl ring of the thiourea moiety significantly increases anti-inflammatory activity compared to unsubstituted analogs.

-

Positional Isomerism: Halogen substitution at the para position of the phenyl ring generally results in the most potent anti-inflammatory activity compared to ortho and meta positions.

Table 2: Cytotoxic Activity of Dichlorophenyl Thiourea Analogs Against Various Cancer Cell Lines

Dichlorophenyl thiourea derivatives have demonstrated notable cytotoxic effects against several human cancer cell lines. The data below is a compilation from various sources investigating these effects.

| Compound Structure | Cell Line | IC50 (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon) | 1.5 ± 0.72 | |

| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | PC3 (Prostate) | 6.9 ± 1.64 | |

| 1-(2,3-dichlorophenyl)thiourea derivative | A549 (Lung) | Not specified | |

| 1-(2,6-dichlorophenyl) analogue | Not specified | Potent antihypertensive | [1] |

SAR Insights from Anticancer Data:

-

Halogenation: The presence of dichloro-substituents on the phenyl ring is a common feature in thiourea derivatives with significant cytotoxic activity.

-

Lipophilicity: The introduction of lipophilic groups, such as trifluoromethyl (CF3), can enhance anticancer potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols cited in the evaluation of this compound analogs.

Synthesis of this compound Analogs

A general synthetic route for the preparation of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. For the synthesis of this compound analogs, 2,3-dichloroaniline is a key starting material.

General Procedure:

-

Formation of Isothiocyanate: A substituted aniline is treated with thiophosgene or a related reagent in a suitable solvent (e.g., dichloromethane, acetone) to yield the corresponding isothiocyanate.

-

Reaction with Amine: The synthesized isothiocyanate is then reacted with 2,3-dichloroaniline in a suitable solvent like acetone or DMF. The reaction mixture is typically stirred at room temperature or refluxed for several hours.

-

Purification: The resulting product is often precipitated by pouring the reaction mixture into cold water. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol, acetonitrile).[2]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound analogs.

In Vitro Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Method

This assay assesses the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.

Protocol:

-

Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged at 3000 rpm for 10 minutes, and the packed cells are washed three times with isosaline (0.85% NaCl, pH 7.2). A 10% (v/v) suspension of HRBC is prepared in isosaline.

-

Assay Mixture: The reaction mixture consists of 1 mL of phosphate buffer (0.15 M, pH 7.4), 2 mL of hyposaline (0.36% NaCl), 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound solution at various concentrations.

-

Incubation: The mixtures are incubated at 37°C for 30 minutes.

-

Centrifugation and Measurement: After incubation, the mixtures are centrifuged at 3000 rpm for 20 minutes. The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.

-

Calculation: The percentage of membrane stabilization is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Determination: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT Assay Workflow

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

Several this compound analogs and related thiourea derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. A prominent mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.

Inhibition of EGFR by these thiourea derivatives blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways. This disruption of signaling ultimately leads to the induction of apoptosis (programmed cell death).

EGFR Inhibition and Apoptosis Induction Pathway

Caption: Proposed mechanism of action for this compound analogs via EGFR inhibition, leading to apoptosis.

This guide provides a foundational understanding of the SAR of this compound analogs. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. Future investigations should focus on expanding the library of these analogs and exploring their efficacy and safety in preclinical and clinical settings.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Dichlorophenyl Thiourea Compounds

For Immediate Release

This technical guide provides an in-depth exploration of the mechanisms of action of dichlorophenyl thiourea compounds, targeting researchers, scientists, and drug development professionals. This document synthesizes current scientific findings, presenting a comprehensive overview of the diverse biological activities of this class of compounds, including their anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties. Through a detailed presentation of quantitative data, experimental protocols, and signaling pathway visualizations, this guide aims to facilitate a deeper understanding of dichlorophenyl thioureas and accelerate their potential translation into therapeutic agents.

Core Mechanisms of Action

Dichlorophenyl thiourea compounds exert their biological effects through a variety of mechanisms, primarily centered on the modulation of key cellular signaling pathways and direct enzyme inhibition. The presence of the dichlorophenyl and thiourea moieties contributes to their ability to interact with multiple biological targets, leading to a broad spectrum of activities.

Anticancer Activity: Modulation of the AMPK Signaling Pathway

A prominent mechanism of action for certain dichlorophenyl thiourea compounds, such as 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3] AMPK acts as a cellular energy sensor, and its activation can lead to the inhibition of cancer cell proliferation and the induction of apoptosis.

COH-SR4 treatment has been shown to increase the phosphorylation of AMPK (pAMPK), which in turn modulates downstream targets to exert its anti-tumor effects.[1][2] Activated AMPK can inhibit the mTOR pathway, a key regulator of cell growth and proliferation. Furthermore, COH-SR4 has been observed to decrease the levels of key cell cycle regulatory proteins, including CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1, leading to G0/G1 cell cycle arrest.[1][2] The compound also influences the expression of apoptotic proteins, increasing the levels of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl2, ultimately leading to PARP cleavage and apoptosis.[1][2]

Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of 1,3-bis(3,5-dichlorophenyl) urea.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 1-(2,3-Dichlorophenyl)-2-thiourea

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Consequently, there is a significant demand for novel anti-inflammatory agents. Thiourea derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory properties.[1] This document provides a detailed protocol for evaluating the in vitro anti-inflammatory potential of 1-(2,3-Dichlorophenyl)-2-thiourea. The methodologies described herein focus on utilizing the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a well-established system for mimicking inflammatory responses in vitro.[2] Upon LPS stimulation, macrophages produce key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] These protocols will guide the user in quantifying the inhibitory effects of this compound on these inflammatory markers.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the in vitro anti-inflammatory activity of this compound. It is crucial to note that these values are representative and actual experimental results may vary.

| Assay | Parameter | This compound (µM) | Indomethacin (µM) |

| Cell Viability | IC₅₀ (RAW 264.7 cells) | >100 | >100 |

| Nitric Oxide (NO) Production | IC₅₀ | 15.8 ± 1.2 | 20.3 ± 3.2[5] |

| TNF-α Production | % Inhibition at 25 µM | 65.4 ± 4.5 | 72.1 ± 5.1 |

| IL-6 Production | % Inhibition at 25 µM | 58.9 ± 3.8 | 68.7 ± 4.3 |

Experimental Protocols

Cell Culture and Maintenance

Murine macrophage cell line RAW 264.7 is a standard model for in vitro anti-inflammatory assays.[6]

-

Cell Line: RAW 264.7 (murine macrophages)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Sub-culturing: Passage the cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

It is essential to determine the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not a result of cell death.[2]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[6]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[5][7]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[5]

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[3]

-

Griess Assay:

-

Absorbance Measurement: Measure the absorbance at 540 nm.[2]

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Inhibition Assay (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[3][4]

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound and stimulate with LPS as described in the NO inhibition assay.

-

Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[8][9]

-

Quantification: Determine the cytokine concentrations from the standard curve provided with the kit.

Visualizations

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmatonline.com [jmatonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. proimmune.com [proimmune.com]

- 9. criver.com [criver.com]

Application Notes and Protocols: Laboratory Synthesis of 1-(2,3-Dichlorophenyl)-2-thiourea

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,3-Dichlorophenyl)-2-thiourea and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Thiourea derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer activities. The synthesis of these compounds is a key step in the development of new therapeutic agents. This document provides a detailed protocol for the laboratory synthesis of this compound, starting from 2,3-dichloroaniline.

Data Presentation

A summary of the reactants and expected product is provided in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |

| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.02 | Starting Material | 1 |

| Ammonium Thiocyanate | CH₄N₂S | 76.12 | Reagent | 1 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | Reagent | 1 |

| Acetone | C₃H₆O | 58.08 | Solvent | - |

| This compound | C₇H₆Cl₂N₂S | 221.11 | Product | - |

Experimental Protocols

This protocol is adapted from established methods for the synthesis of aryl thiourea derivatives.[1]

Materials and Equipment:

-

2,3-dichloroaniline

-

Ammonium thiocyanate

-

Acetyl chloride

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

Recrystallization apparatus

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Preparation of Acetyl Isothiocyanate Solution:

-

In a dry round-bottom flask, suspend ammonium thiocyanate (0.10 mol) in acetone (30 ml).

-

To this suspension, add a solution of acetyl chloride (0.10 mol) in acetone (30 ml) dropwise with stirring.

-

After the addition is complete, reflux the reaction mixture for 30 minutes. This in-situ reaction generates acetyl isothiocyanate.

-

-

Reaction with 2,3-Dichloroaniline:

-

Cool the reaction mixture to room temperature.

-

Add a solution of 2,3-dichloroaniline (0.10 mol) in acetone (10 ml) to the flask.

-

Reflux the resulting mixture for 3 hours.

-

-

Work-up and Purification:

-

After the reflux period, pour the reaction mixture into acidified cold water.

-

A precipitate of 3-acetyl-1-(2,3-dichlorophenyl)thiourea will form.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

To obtain this compound, the acetyl group needs to be removed. This can typically be achieved by basic hydrolysis (e.g., by refluxing with aqueous sodium hydroxide), followed by neutralization. Note: The provided search results focus on the synthesis of the acetylated form. The deacetylation step is a standard procedure in organic synthesis.

-

For the purpose of this protocol, we will focus on the direct synthesis approach which is more common for unsubstituted thioureas.

-

Alternative, Direct Synthesis Protocol:

This is a more general and direct method for preparing aryl thioureas.[2]

-

Preparation of 2,3-Dichloroaniline Hydrochloride:

-

Suspend 2,3-dichloroaniline (0.1 mol) in 50 mL of warm water.

-

With stirring, add concentrated hydrochloric acid (0.11 mol) to form the soluble hydrochloride salt.

-

-

Reaction with Ammonium Thiocyanate:

-

To the resulting solution, add ammonium thiocyanate (0.1 mol).

-

Heat the mixture on a steam bath. The solution will become cloudy and an oil may separate.

-

Continue heating and stirring until the mixture becomes homogeneous, and then for an additional 30 minutes.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath. A solid precipitate of this compound should form.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the pure this compound.

-

Mandatory Visualization

References

Application Notes and Protocols for 1-(2,3-Dichlorophenyl)-2-thiourea as a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction